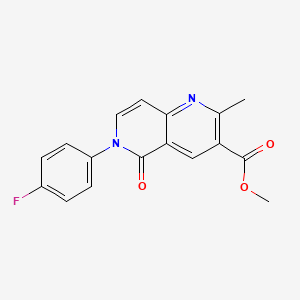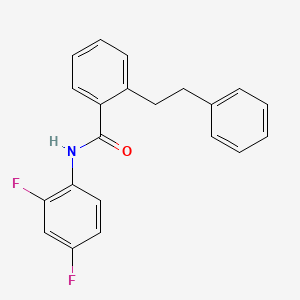![molecular formula C20H17BrN2O3S B5136535 3-bromo-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B5136535.png)
3-bromo-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide is a chemical compound that has gained significant interest in the field of scientific research due to its potential therapeutic properties. Also known as BMS-582949, this compound belongs to the class of small molecule inhibitors that target the receptor tyrosine kinase.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide involves the inhibition of receptor tyrosine kinases, which are responsible for the activation of various signaling pathways in cells. By inhibiting the activity of these kinases, the compound can block the growth and proliferation of cancer cells and reduce inflammation in the body.
Biochemical and Physiological Effects:
Studies have shown that this compound can have several biochemical and physiological effects on the body. It can reduce the expression of pro-inflammatory cytokines, inhibit angiogenesis, and induce apoptosis in cancer cells. The compound has also been found to have a favorable pharmacokinetic profile, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-bromo-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide in lab experiments include its specificity and potency in inhibiting receptor tyrosine kinases. The compound has also been found to have low toxicity and favorable pharmacokinetics, making it a promising candidate for further development. However, the limitations of using this compound include its high cost and the need for specialized equipment and expertise to synthesize and handle it safely.
Direcciones Futuras
There are several future directions for the research and development of 3-bromo-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide. One potential direction is the optimization of the compound's pharmacokinetic properties to improve its efficacy and reduce any potential side effects. Another direction is the identification of new targets for the compound, which may expand its potential therapeutic applications. Additionally, further studies are needed to investigate the compound's mechanism of action and its potential interactions with other drugs.
Métodos De Síntesis
The synthesis of 3-bromo-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The most commonly used method for synthesizing this compound is by reacting 4-aminophenyl sulfone with 4-bromo-1-fluorobenzene followed by coupling with 4-(4-methylphenylamino)benzoic acid.
Aplicaciones Científicas De Investigación
3-bromo-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to be effective in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. The compound has been shown to inhibit the activity of several receptor tyrosine kinases, including the fibroblast growth factor receptor, which plays a crucial role in tumor growth.
Propiedades
IUPAC Name |
3-bromo-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O3S/c1-14-5-11-19(12-6-14)27(25,26)23-18-9-7-17(8-10-18)22-20(24)15-3-2-4-16(21)13-15/h2-13,23H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDSWUXDQCOZIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{5-[(4-cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5136459.png)
![(3aS*,5S*,9aS*)-5-(2-methylphenyl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5136467.png)

![1-[3-(2-chlorophenoxy)propyl]-1H-imidazole](/img/structure/B5136486.png)
![2-iodo-N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5136515.png)
![N-(3-acetylphenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5136517.png)

![ethyl 1-phenyl-3-(propionylamino)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B5136531.png)
![2,4-diiodo-6-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5136542.png)
![4-(2,4-dimethylphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5136543.png)

![N-[2-(1-methyl-4-piperidinyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-1-phenylcyclopropanecarboxamide](/img/structure/B5136552.png)
![N-methyl-2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanamine hydrochloride](/img/structure/B5136557.png)

